Bienvenue dans la boutique en ligne BenchChem!

[5'-13C]2'-Deoxyuridine

Isotope-dilution mass spectrometry DNA lesion quantification LC-MS/MS internal standard

[5'-13C]2'-Deoxyuridine (CAS 478510-91-7) is a site-specific 5'-¹³C labeled pyrimidine nucleoside (99 atom% ¹³C, ≥98% chemical purity) engineered for quantitative LC-MS/MS and NMR structural biology. Unlike deuterated internal standards that exhibit chromatographic retention time divergence, the ¹³C label ensures co-elution with endogenous 2'-deoxyuridine while providing a clean +1 Da mass shift for unambiguous MRM differentiation. In NMR, 5'-¹³C incorporation resolves the congested H4'/H5'/H5'' sugar-phosphate backbone region, enabling β (P-O5'-C5'-C4') and γ (O5'-C5'-C4'-C3') torsion angle determination via 2D ¹H-¹³C HMQC-NOESY. Supplied as an off-white solid; store at -20°C. For research use only.

Molecular Formula C9H12N2O5
Molecular Weight 229.196
CAS No. 478510-91-7
Cat. No. B583578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5'-13C]2'-Deoxyuridine
CAS478510-91-7
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-5’-13C;  2’-Desoxyuridine; Deoxyribose Uracil-5’-13C;  Deoxyuridine-5’-13C;  NSC 23615-5’-13C;  Uracil Deoxyriboside-5’-13C; 
Molecular FormulaC9H12N2O5
Molecular Weight229.196
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4+1
InChIKeyMXHRCPNRJAMMIM-XUTLZHNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of [5'-13C]2'-Deoxyuridine


[5'-13C]2'-Deoxyuridine is a stable isotope-labeled pyrimidine 2'-deoxyribonucleoside in which the carbon-13 isotope is incorporated exclusively at the 5'-position of the deoxyribose sugar moiety, yielding a molecular formula of ¹³CC₈H₁₂N₂O₅ and a molecular weight of 229.20 Da . It serves as the isotopically labeled analogue of endogenous 2'-deoxyuridine (unlabeled CAS 951-78-0, MW 228.19 Da), a fundamental nucleoside component of DNA metabolism . Commercial specifications document isotopic enrichment at 99 atom % ¹³C with chemical purity ≥98% . The site-selective 5'-¹³C incorporation strategically targets the sugar-phosphate backbone position critical for NMR conformational analysis of nucleic acids, while providing a +1 Da mass shift for mass spectrometry-based quantification applications [1].

Why [5'-13C]2'-Deoxyuridine Is Unique


The site-specific 5'-¹³C label in [5'-13C]2'-Deoxyuridine is not merely an isotopic tag but a positional determinant of analytical capability. Unlabeled 2'-deoxyuridine provides no mass shift for mass spectrometric differentiation and no ¹³C NMR signal enhancement, rendering it unsuitable as an internal standard for isotope-dilution quantification [1]. Differently positioned single ¹³C isotopologues (e.g., [1'-¹³C] or [2'-¹³C]2'-deoxyuridine) report on distinct molecular environments and fail to resolve the critically congested H4'/H5'/H5'' sugar-phosphate backbone region in NMR structural studies [2]. Uniformly ¹³C₅-labeled 2'-deoxyuridine introduces spectral crowding from five simultaneous ¹³C signals and carries a higher synthetic cost, while deuterated analogs (e.g., [5',5''-d₂]2'-deoxyuridine) exhibit chromatographic deuterium isotope effects causing retention time divergence from the unlabeled analyte in LC-MS, compromising internal standard co-elution [3]. The 5'-¹³C single-site label thus occupies a distinct functional niche—providing the minimal mass shift needed for MS-based quantification without the chromatographic complications of deuterium, while simultaneously offering site-specific NMR resolution at the backbone position most critical for nucleic acid conformational analysis [2][3].

Evidence for [5'-13C]2'-Deoxyuridine


13C Internal Standard for Isotope Dilution

[5'-13C]2'-Deoxyuridine (MW 229.20 Da) exhibits a +1.01 Da mass shift relative to unlabeled 2'-deoxyuridine (MW 228.19 Da), enabling unambiguous MS differentiation in isotope-dilution workflows . The compound was used as a stable isotopically labeled internal standard in HPLC-MS/MS assays quantifying six oxidized 2'-deoxyribonucleosides including 5-hydroxy-2'-deoxyuridine, 5-(hydroxymethyl)-2'-deoxyuridine, and 5-formyl-2'-deoxyuridine in isolated and cellular DNA exposed to gamma-radiation [1]. The method achieved validated quantification through comparison with HPLC-electrochemical detection and GC-MS, and demonstrated no retention time difference between labeled and unlabeled compounds [1]. In contrast, deuterated internal standards (e.g., [5',5''-d₂]2'-deoxyuridine) are documented to exhibit chromatographic retention time divergence from the unlabeled analyte due to deuterium isotope effects, diminishing their capacity to compensate for matrix effects during LC-MS analysis [2].

Isotope-dilution mass spectrometry DNA lesion quantification LC-MS/MS internal standard quantitative bioanalysis

NMR Resolution of DNA Backbone Region

Kawashima et al. (2004) demonstrated that a DNA dodecamer, 5'-d(*C*G*C*G*A*A*T*T*C*G*CG)-3', constructed with 2'-deoxy[5'-¹³C]ribonucleotides enabled new sequential-assignment routes via 2D ¹H-¹³C HMQC-NOESY that are inaccessible with unlabeled DNA [1]. Specifically, in the C5' and H1' resonance region, weak and strong cross peaks for C5'(i)–H1'(i) and C5'(i)–H1'(i−1), respectively, were observed, enabling sequential backbone assignment through this previously congested spectral region [1]. A parallel sequential assignment route was also established between C5' and H2'' protons [1]. In contrast, the H4'/H5'/H5'' resonance region in unlabeled DNA oligomers is described as congested and difficult to analyze without the use of isotope-labeled DNA oligomers, with the poorly resolved H5' and H5'' protons representing two of the four backbone protons whose assignment is critical for defining nucleic acid backbone conformation [1][2]. Proton pair distances evaluated from canonical B-DNA and A-DNA structures confirmed that these sequential-assignment routes on a 2D ¹H-¹³C HMQC-NOESY spectrum work for most nucleic acid stem regions [1].

NMR spectroscopy DNA structure determination sequential resonance assignment sugar-phosphate backbone conformation

Site-Selective 13C for Simplified NMR

[5'-13C]2'-Deoxyuridine bears a single ¹³C at the 5'-position (MW 229.20 Da, +1 Da), whereas uniformly sugar-labeled [1',2',3',4',5'-¹³C₅]2'-deoxyuridine carries five ¹³C atoms (MW 233.17 Da, +5 Da) . The uniformly labeled variant produces five simultaneous ¹³C signals across the sugar ring (C1' ~89 ppm, C2' ~41 ppm, C3' ~75 ppm, C4' ~86 ppm, C5' ~62 ppm in ¹³C NMR), generating spectral crowding that can complicate resonance assignment in larger DNA oligomers . The site-selective 5'-¹³C label produces a single enhanced ¹³C signal at the C5' position (~62 ppm), directly correlated with the H5'/H5'' protons critical for backbone torsion angle determination [1]. Oogo et al. (1999) demonstrated that DNA oligomers containing identically ¹³C/²H-labeled sugar residues minimize complexity in NMR data analyses compared to oligomers containing variously labeled nucleosides [1]. From a procurement standpoint, single-site ¹³C labeling requires fewer synthetic steps and a single ¹³C-enriched precursor, translating to lower production cost compared to the uniformly ¹³C₅-labeled variant .

Isotopologue selection NMR spectral simplification stable isotope synthesis economics sugar-phosphate backbone analysis

High Isotopic Enrichment for MS Sensitivity

Commercial [5'-13C]2'-Deoxyuridine is specified at 99 atom % ¹³C isotopic enrichment (Alfa Chemistry Isotope Science) with chemical purity ≥98% (InvivoChem) or ≥90% with ≥98 atom % ¹³C (BOC Sciences) . For comparison, the dual-isotope [¹³C,¹⁵N₂]-2'-deoxyuridine (CAS 369656-76-8) is specified at 99% ¹³C and 98% ¹⁵N enrichment (Alsachim), while [1,3-¹⁵N₂]-2'-deoxyuridine is specified at 98 atom % ¹⁵N (Alfa Chemistry) [1]. The single-isotope 5'-¹³C compound thus achieves the highest specification tier (99 atom %) for its single labeled position, whereas multi-isotope standards may have one isotope at a lower enrichment level (98%) [1]. Higher isotopic enrichment directly improves the signal-to-background ratio in isotope-dilution MS by reducing unlabeled analyte carryover in the internal standard channel, thereby lowering the achievable limit of quantification (LOQ) [2].

Isotopic enrichment specification analytical standard quality stable isotope certification procurement specification

Conversion to 13C-Labeled 2'-Deoxycytidine

Oogo et al. (1999) demonstrated that 2'-deoxyuridine labeled with ²H/¹³C on the sugar moiety can be chemically converted to 2'-deoxycytidine while retaining the identical sugar labeling pattern [1]. This enables the construction of DNA oligomers containing identically ¹³C-labeled sugar residues across multiple nucleoside types (dA, dG, dC, dT, dU), which minimizes complexity in NMR data analyses compared to oligomers containing variously labeled nucleosides [1]. Gao et al. (2024) further reported improved syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides, converting deoxyuridine to deoxycytidine using mild O4 activation conditions with high efficiency [2]. In contrast, the equivalent conversion starting from [1'-¹³C] or [2'-¹³C]2'-deoxyuridine would yield 2'-deoxycytidine isotopologues that report on different sugar positions, and the uniformly ¹³C₅-labeled variant would produce a more expensive ¹³C₅-2'-deoxycytidine . The 5'-¹³C label thus provides a cost-effective entry point for generating matched-pair pyrimidine nucleoside isotopologues with identical label positioning for comparative NMR studies [1][2].

Labeled nucleoside synthesis transglycosylation 2'-deoxycytidine DNA oligomer construction

Applications of [5'-13C]2'-Deoxyuridine


Isotope-Dilution LC-MS for DNA Lesions

In isotope-dilution mass spectrometry workflows for quantifying oxidative DNA damage products, [5'-13C]2'-Deoxyuridine serves as the direct stable isotope-labeled internal standard for 2'-deoxyuridine and its oxidized derivatives. The +1 Da mass shift enables unambiguous MRM differentiation from endogenous analyte, while the ¹³C label ensures co-elution with the unlabeled compound—unlike deuterated internal standards that exhibit chromatographic retention time divergence which can compromise matrix effect compensation [1]. Validated HPLC-MS/MS methods have employed this approach for quantifying 5-formyl-2'-deoxyuridine, 5-hydroxymethyl-2'-deoxyuridine, and 5-hydroxy-2'-deoxyuridine in cellular DNA exposed to gamma-radiation, as well as in tissues from Wilson's disease model (LEC) rats, with the stable isotope-dilution technique validated through cross-comparison with HPLC-ECD and GC-MS [2][3].

DNA-Drug Complex Structure by 5'-13C NMR

For NMR structural biologists studying DNA-drug complexes (e.g., Tallimustine bound to the Dickerson dodecamer), [5'-13C]2'-Deoxyuridine incorporation into synthetic DNA oligomers enables resolution of the otherwise congested H4'/H5'/H5'' sugar-phosphate backbone region [1]. 2D ¹H-¹³C HMQC-NOESY experiments on the [5'-¹³C]-labeled DNA dodecamer establish C5'(i)–H1'(i) and C5'(i)–H1'(i−1) sequential connectivity, providing distance constraints for defining backbone torsion angles β (P-O5'-C5'-C4') and γ (O5'-C5'-C4'-C3') that are inaccessible in unlabeled DNA [1]. This capability is directly validated in the structural analysis of the Tallimustine-DNA complex, where 5'-¹³C labeling provided critical backbone conformational information at the drug-binding interface [2].

Matched-Pair Nucleoside Isotopologue Synthesis

Researchers requiring identically labeled 2'-deoxyuridine and 2'-deoxycytidine for comparative metabolic flux or DNA repair studies can procure [5'-13C]2'-deoxyuridine and convert a portion to [5'-13C]2'-deoxycytidine using the mild O4 activation/amination protocol of Gao et al. (2024) or enzymatic transglycosylation as described by Oogo et al. (1999) [1][2]. This strategy ensures identical 5'-¹³C label positioning in both pyrimidine nucleosides, enabling direct comparison of incorporation, repair, or metabolic processing without the confounding variable of differential label position. The single-site label also minimizes mass spectral complexity compared to uniformly ¹³C₅-labeled precursors, facilitating cleaner MRM chromatograms in downstream LC-MS/MS analysis [3].

Thymidylate Synthase Assay with 13C Tracing

[5'-13C]2'-Deoxyuridine can be employed as a substrate tracer for thymidylate synthase activity measurements, where its incorporation into newly synthesized DNA is monitored by mass spectrometry. The +1 Da mass shift of the 5'-¹³C label relative to endogenous 2'-deoxyuridine permits quantification of the fractional incorporation of exogenous labeled nucleoside into genomic DNA, providing a direct readout of thymidylate synthase flux [1]. This approach is particularly relevant for pharmacodynamic studies of thymidylate synthase inhibitors (e.g., 5-fluorouracil) in cancer research, where plasma 2'-deoxyuridine concentrations measured by LC-MS have been validated with an LLOQ of 5 nmol/L [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5'-13C]2'-Deoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.